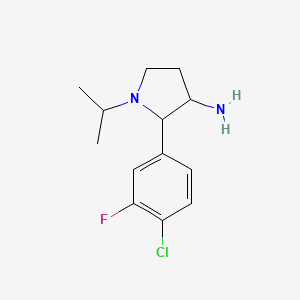
2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine
概要
説明
2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine is a synthetic organic compound that belongs to the class of pyrrolidines These compounds are characterized by a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl ring: The phenyl ring with chloro and fluoro substituents can be introduced via nucleophilic aromatic substitution reactions.
Final amination step:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions could potentially reduce the chloro or fluoro substituents, although these are typically more resistant to reduction.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions (e.g., elevated temperature, presence of a base).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups onto the phenyl ring.
科学的研究の応用
2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Use in the production of specialty chemicals or as a building block in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine would depend on its specific interactions with biological targets. Generally, compounds with similar structures may interact with receptors, enzymes, or other proteins, influencing various biochemical pathways. The presence of chloro and fluoro groups can affect the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine
- 2-(4-Fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine
- 2-(4-Chloro-3-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine
Uniqueness
The unique combination of chloro and fluoro substituents on the phenyl ring of 2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2/c1-8(2)17-6-5-12(16)13(17)9-3-4-10(14)11(15)7-9/h3-4,7-8,12-13H,5-6,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHPSKIKLGCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1C2=CC(=C(C=C2)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



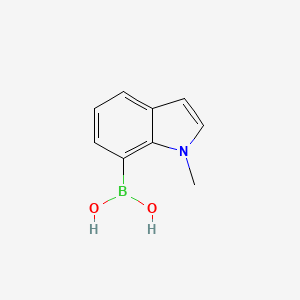
![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/structure/B1426789.png)
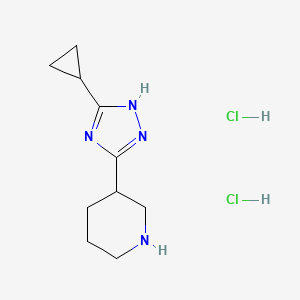
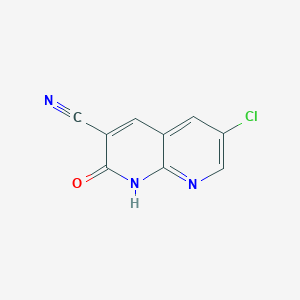

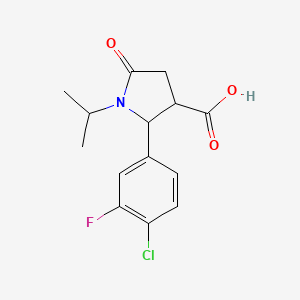
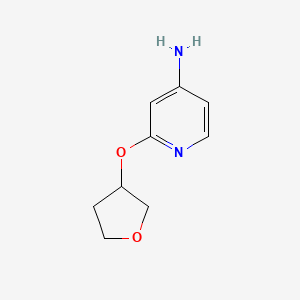
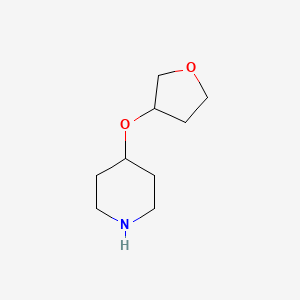

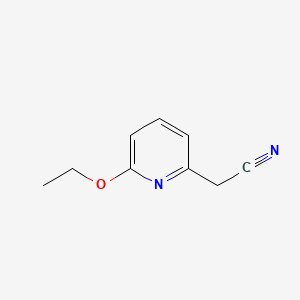
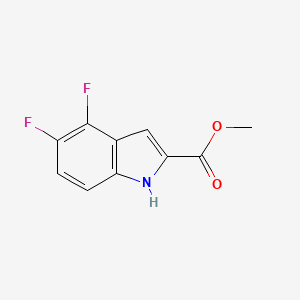

![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)
